![molecular formula C19H10O4 B13421598 Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione typically involves a multi-step process. One common method includes the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in an acetic acid medium at room temperature, followed by oxidative cleavage of the resulting dihydroindeno[1,2-c]pyrazoles . Another approach involves palladium-catalyzed intermolecular tandem cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1,3’-isochroman]: Another spirocyclic compound with similar structural features.
Spiro[isobenzofuran-1,3’-pyrazole]: A derivative with a pyrazole ring instead of a naphthopyran ring.
Uniqueness
Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione is unique due to its specific spiro linkage and the combination of isobenzofuran and naphthopyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H10O4 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
spiro[2-benzofuran-3,4'-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,2'-dione |
InChI |
InChI=1S/C19H10O4/c20-17-12-7-1-2-9-14(12)19(22-17)15-10-4-6-11-5-3-8-13(16(11)15)18(21)23-19/h1-10H |
InChI Key |
YDSVOULTINWKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC=CC5=C4C(=CC=C5)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


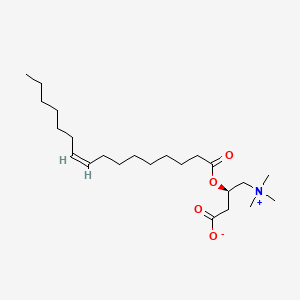
![Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-](/img/structure/B13421536.png)
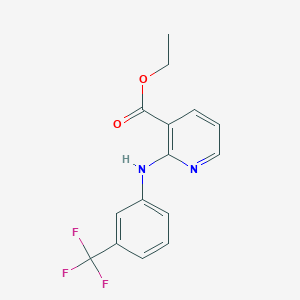
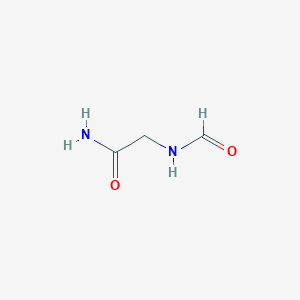

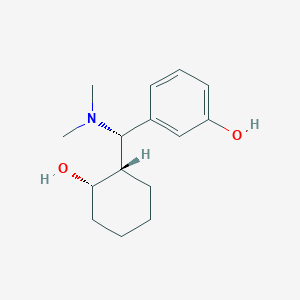
![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)
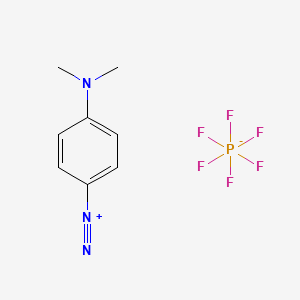
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)

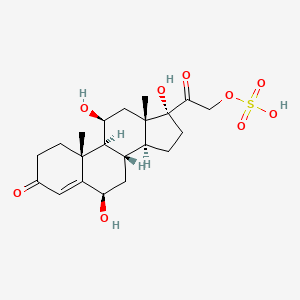
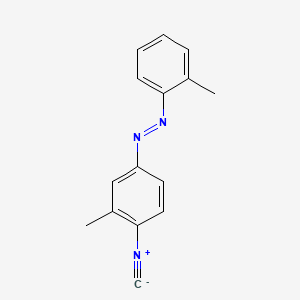
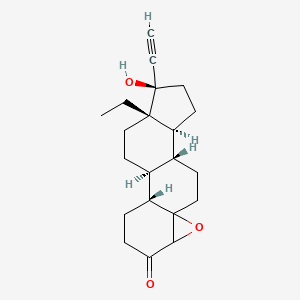
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
